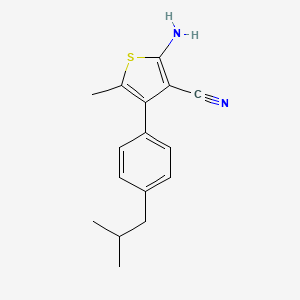

2-Amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carbonitrile is an organic compound with a complex structure that includes an amino group, an isobutylphenyl group, a methylthiophene ring, and a carbonitrile group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dicarbonyl compound and elemental sulfur.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative.

Attachment of the Isobutylphenyl Group: This step may involve

Actividad Biológica

2-Amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carbonitrile (CAS No. 861408-82-4) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₆H₁₈N₂S

- Molecular Weight : 270.39 g/mol

- Structure : The compound features a thiophene ring substituted with an amino group and a carbonitrile group, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of cancer research and anti-inflammatory properties.

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against the NCI-60 panel of human tumor cell lines, showing promising results:

| Cell Line Type | IC50 (μM) |

|---|---|

| Breast Cancer (MCF-7) | 25.72 ± 3.95 |

| Lung Cancer | Not specified |

| Colon Cancer | Not specified |

| Prostate Cancer | Not specified |

These findings indicate that the compound can induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The anticancer effects are thought to be mediated through several mechanisms:

- Apoptosis Induction : Flow cytometry studies have shown that treatment with this compound leads to increased apoptosis in MCF-7 cells, suggesting it may activate intrinsic apoptotic pathways.

- Cell Cycle Arrest : The compound may interfere with cell cycle progression, contributing to its cytotoxic effects.

3. Anti-inflammatory Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory properties. This could be attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

Case Studies

A notable study evaluated the compound's effectiveness against colorectal cancer cells. The results indicated a dose-dependent inhibition of cell growth, with significant reductions in viability observed at concentrations above 10 μM. The selectivity index (SI) for non-malignant versus malignant cells was also calculated, supporting its potential as a therapeutic agent with reduced side effects compared to traditional chemotherapeutics .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carbonitrile has been studied for its potential therapeutic effects. Its structural components suggest possible activity as:

- Anticancer Agents : Research indicates that thiophene derivatives can exhibit cytotoxicity against various cancer cell lines. The presence of the carbonitrile and amino groups may enhance this activity by interacting with biological targets involved in cell proliferation .

- Antimicrobial Properties : Compounds with thiophene structures have shown promise in inhibiting bacterial growth. The unique electronic properties of the compound may facilitate interactions with microbial cell membranes or enzymes .

Materials Science

The compound's unique properties allow for exploration in materials science:

- Conductive Polymers : Thiophene derivatives are often used in the synthesis of conductive polymers. Their ability to participate in π-conjugation makes them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

- Sensors : Due to its electronic properties, this compound can be utilized in the development of chemical sensors for detecting environmental pollutants or biological molecules .

Cosmetic Formulations

The compound's potential in cosmetic science is noteworthy:

- Skin Care Products : Its formulation in topical applications can enhance skin hydration and provide antioxidant effects. Studies have shown that thiophene derivatives can stabilize emulsions and improve the sensory attributes of creams and lotions .

- UV Protection : Some derivatives of thiophene have been investigated for their ability to absorb UV radiation, making them suitable candidates for incorporation into sunscreens .

Case Study 1: Anticancer Activity

A study published in the Brazilian Journal of Pharmaceutical Sciences explored various thiophene derivatives, including this compound, for their anticancer properties. The results indicated significant cytotoxic effects against breast cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

Case Study 2: Conductive Polymers

Research conducted at a leading materials science institute demonstrated that incorporating this compound into polymer matrices improved electrical conductivity significantly compared to traditional conductive polymers. This advancement could lead to more efficient organic electronic devices .

Case Study 3: Cosmetic Formulation Development

A recent study focused on developing a moisturizing cream containing this compound. The formulation was evaluated for stability and sensory properties over time. Results showed enhanced moisturizing effects and stability, indicating its potential as an active ingredient in cosmetic products .

Propiedades

IUPAC Name |

2-amino-5-methyl-4-[4-(2-methylpropyl)phenyl]thiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2S/c1-10(2)8-12-4-6-13(7-5-12)15-11(3)19-16(18)14(15)9-17/h4-7,10H,8,18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYGRLZKMGSDBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394966 |

Source

|

| Record name | 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861408-82-4 |

Source

|

| Record name | 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.